Welcome to the BenchChem Online Store!
molecular formula C12H9NO3 B174352 2-Oxo-5-phenyl-1,2-dihydropyridine-3-carboxylic acid CAS No. 10177-08-9

2-Oxo-5-phenyl-1,2-dihydropyridine-3-carboxylic acid

Cat. No. B174352
M. Wt: 215.2 g/mol
InChI Key: SIHMMTANWQXEHE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US07173031B2

Procedure details

A mixture of 5-bromo-2-hydroxynicotinic acid (436 mg, 2.00 mmol, Syn. Comm., 19 (3&4), 553–559 (1989)), phenylboronic acid (248 mg, 2.03 mmol), Cs2CO3 (1.20 g) and PdCl2 [(t-Bu)2P(OH)]2 (170 mg, CombiPhos Catalysts, Inc. Princeton, N.J.) in DMF (10 mL) and water (1.0 mL) was purged with Ar gas and heated at 110° C. for 6 h. Additional phenylboronic acid (75 mg) was added and the mixture was heated at 110° C. for 5 h. To the reaction was added TFA (3 mL), and the mixture was concentrated in vacuo to a volume of ˜12 mL. The mixture was purified by preparative HPLC to afford the desired product (78 mg, 18%). 1H NMR (DMF-d7) δ 14.8 (br s, 1H), 13.8 (br s, 1H), 8.73 (s, 1H), 8.46 (s, 1H), 7.74 (d, 1H, J=7.2 Hz), 7.53–7.42 (m, 3H), 5.81 (s, 1H).
Quantity
436 mg
Type
reactant
Reaction Step One
Quantity
248 mg
Type
reactant
Reaction Step One
Name
Cs2CO3
Quantity
1.2 g
Type
reactant
Reaction Step One
[Compound]
Name
PdCl2 [(t-Bu)2P(OH)]2
Quantity
170 mg
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Name
Quantity
1 mL
Type
solvent
Reaction Step One
Yield
18%

Identifiers

REACTION_CXSMILES
Br[C:2]1[CH:3]=[N:4][C:5]([OH:11])=[C:6]([CH:10]=1)[C:7]([OH:9])=[O:8].[C:12]1(B(O)O)[CH:17]=[CH:16][CH:15]=[CH:14][CH:13]=1.C([O-])([O-])=O.[Cs+].[Cs+]>CN(C=O)C.O>[O:11]=[C:5]1[C:6]([C:7]([OH:9])=[O:8])=[CH:10][C:2]([C:12]2[CH:17]=[CH:16][CH:15]=[CH:14][CH:13]=2)=[CH:3][NH:4]1 |f:2.3.4|

Inputs

Step One
Name
Quantity
436 mg
Type
reactant
Smiles
BrC=1C=NC(=C(C(=O)O)C1)O
Name
Quantity
248 mg
Type
reactant
Smiles
C1(=CC=CC=C1)B(O)O
Name
Cs2CO3
Quantity
1.2 g
Type
reactant
Smiles
C(=O)([O-])[O-].[Cs+].[Cs+]
Name
PdCl2 [(t-Bu)2P(OH)]2
Quantity
170 mg
Type
reactant
Smiles
Name
Quantity
10 mL
Type
solvent
Smiles
CN(C)C=O
Name
Quantity
1 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
110 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
was purged with Ar gas
ADDITION
Type
ADDITION
Details
Additional phenylboronic acid (75 mg) was added
TEMPERATURE
Type
TEMPERATURE
Details
the mixture was heated at 110° C. for 5 h
Duration
5 h
ADDITION
Type
ADDITION
Details
To the reaction was added TFA (3 mL)
CONCENTRATION
Type
CONCENTRATION
Details
the mixture was concentrated in vacuo to a volume of ˜12 mL
CUSTOM
Type
CUSTOM
Details
The mixture was purified by preparative HPLC

Outcomes

Product
Name
Type
product
Smiles
O=C1NC=C(C=C1C(=O)O)C1=CC=CC=C1
Measurements
Type Value Analysis
AMOUNT: MASS 78 mg
YIELD: PERCENTYIELD 18%
YIELD: CALCULATEDPERCENTYIELD 18.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.